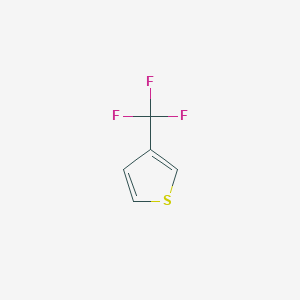

3-(Trifluoromethyl)thiophene

Beschreibung

3-(Trifluoromethyl)thiophene (C₅H₃F₃S) is a fluorinated heterocyclic compound characterized by a thiophene ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. The electron-withdrawing nature of the -CF₃ group significantly alters the electronic properties of the thiophene ring, enhancing its stability and influencing reactivity in organic transformations. This compound is synthesized via methods such as Grignard reactions (using solvents like 2-MeTHF for improved safety and efficiency ), [3+2]-cycloadditions , and functionalization of pre-existing thiophene derivatives . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in designing hydrophobic coatings .

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3S/c6-5(7,8)4-1-2-9-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORHGUPIEQAJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377739 | |

| Record name | 3-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86093-77-8 | |

| Record name | 3-(Trifluoromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86093-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86093-77-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis via Oxygen/Sulfur Exchange of Unsaturated Thioketones

One notable approach to prepare trifluoromethyl-substituted thiophenes, including 3-(Trifluoromethyl)thiophene derivatives, involves a multi-step sequence starting from partially fluorinated unsaturated ketones.

- Starting Materials: The synthesis begins with 4,4-bis(trifluoromethyl)-1-oxabuta-1,3-dienes, which are partially fluorinated β,γ-unsaturated ketones.

- Key Reaction: Treatment of these dienes with tin(III) chloride in a one-pot procedure yields intermediates (fluorinated unsaturated thioketones).

- Oxygen/Sulfur Exchange: Heating the intermediates with phosphorus pentasulfide at 120–140 °C without solvent induces an oxygen/sulfur exchange reaction, converting the ketones into thioketones.

- Electrocyclization and Aromatization: The thioketones exist in equilibrium with their thioenol tautomers, which undergo a 1,5-electrocyclization followed by elimination of hydrogen fluoride (HF), resulting in heteroaromatization to give 2-fluoro-3-trifluoromethylthiophenes.

Although this method primarily targets 2-fluoro-3-trifluoromethylthiophenes, the strategy is adaptable for synthesizing this compound derivatives by modifying substituents and reaction conditions accordingly.

Electrophilic Trifluoromethylation Using Trifluoromethyl Thianthrenium Triflate

A recent breakthrough in trifluoromethylation chemistry is the development of trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻), a novel trifluoromethylating reagent with broad reactivity profiles (electrophilic, radical, and nucleophilic).

- Preparation of the Reagent: TT-CF₃⁺OTf⁻ is synthesized in a single step by reacting thianthrene with triflic anhydride under ambient conditions, yielding a stable, free-flowing powder that can be stored for extended periods without degradation.

- Mechanism: The reaction likely proceeds via nucleophilic attack of thianthrene on triflic anhydride, forming an S–S bond intermediate that cleaves homolytically to generate the trifluoromethyl radical. This radical recombines with the thianthrenium radical cation to form TT-CF₃⁺OTf⁻.

- Application to Thiophene Derivatives: TT-CF₃⁺OTf⁻ can be employed for electrophilic trifluoromethylation of heteroaromatic compounds, including thiophenes, enabling the direct introduction of the trifluoromethyl group at the 3-position of thiophene rings.

- Advantages: This method avoids harsh reagents such as hydrogen fluoride or elemental fluorine and allows for mild reaction conditions with broad functional group tolerance.

- Thermal and Electrochemical Properties: TT-CF₃⁺OTf⁻ decomposes at around 142 °C and exhibits strong oxidizing properties, making it suitable for diverse trifluoromethylation reactions.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxygen/Sulfur Exchange of Unsaturated Thioketones | 4,4-bis(trifluoromethyl)-1-oxabuta-1,3-dienes | Tin(III) chloride, phosphorus pentasulfide, heat (120–140 °C) | High yields, well-established pathway | Multi-step, requires handling of toxic reagents |

| Electrophilic Trifluoromethylation with TT-CF₃⁺OTf⁻ | Thianthrene, triflic anhydride | Ambient conditions, mild, single-step synthesis | Simple preparation, stable reagent, broad reactivity | Newer method, may require optimization for scale-up |

Research Findings and Notes

- The oxygen/sulfur exchange method involves delicate equilibrium processes and electrocyclization steps that are critical for the formation of the trifluoromethylthiophene ring system.

- TT-CF₃⁺OTf⁻ represents a significant advancement in trifluoromethylation chemistry due to its facile synthesis and versatile reactivity, including the ability to perform electrophilic, radical, and nucleophilic trifluoromethylations, which are applicable to the synthesis of this compound.

- The stability and ease of handling of TT-CF₃⁺OTf⁻ make it a promising reagent for industrial and academic applications.

- Electrochemical studies show that TT-CF₃⁺OTf⁻ is a stronger oxidant than traditional reagents like Togni’s reagents, which may influence reaction pathways and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Trifluoromethyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to thiols or other reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid is commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride are employed for reduction reactions.

Substitution: Various electrophilic reagents, including halogens and organometallic compounds, are used for substitution reactions.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation.

Thiols: Resulting from reduction.

Substituted Thiophenes: Produced via substitution reactions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 3-(Trifluoromethyl)thiophene

This compound is an organofluorine compound featuring a thiophene ring with a trifluoromethyl group at the third position. It is of interest because of its lipophilicity and electron-withdrawing effects, making it valuable in material science, pharmaceuticals, and agrochemicals.

Applications Overview

This compound has diverse applications in scientific research:

- Chemistry It serves as a building block for synthesizing complex molecules.

- Biology It is investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine It is explored for use in drug development as a scaffold for designing new pharmaceuticals.

- Industry It is utilized in the production of advanced materials like organic semiconductors and liquid crystals.

Use in Polymer Science

3-(Trifluoromethyl)phenyl)thiophene is used in creating sulfur-containing polyimides for high-refractive-index applications . Copolyimides containing this moiety have shown increased tensile strength compared to homopolyimides .

Electrochemical Applications

3-(4-Trifluoromethyl)phenyl)thiophene polymeric layers can modify graphite electrodes for electrochemical applications . Raman spectroscopy has confirmed that the presence of the –PhCF3 group is important for recognizing synthetic stimulants . The modified electrodes exhibit high sensitivity in detecting synthetic stimulants at neutral pH .

| Analyte | Kads (PTh/G electrode) | Kads (PThPhCF3/G electrode) |

|---|---|---|

| 2-aminoindane | 8.04 × 105 | 1.87 × 106 |

| Buphedrone | 6.01 × 105 | 9.79 × 105 |

| Naphyrone | Not specified | 1.57 × 106 |

The interaction between the –PhCF3 groups in the polymeric film and the analyte of interest involves charge-transfer and/or hydrogen bond interactions .

Synthesis of Thiophene Derivatives

This compound is a key component in synthesizing poly-functionalized thiophenes via iridium-catalyzed borylation . It is also used in metal-catalyzed heterocyclization reactions to produce thiophene derivatives .

Biological and Medicinal Applications

This compound can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. It affects the arachidonic acid pathway, reducing the production of pro-inflammatory mediators. This suggests potential applications in anti-inflammatory drug development.

Synthetic Methods

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)thiophene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- 3-Methylthiophene : The methyl (-CH₃) group at the 3-position is electron-donating, leading to higher electron density on the thiophene ring compared to 3-(Trifluoromethyl)thiophene. This difference impacts reactivity in electrophilic substitutions; for example, 3-methylthiophene undergoes Friedel-Crafts acylations more readily, while the -CF₃ group in this compound deactivates the ring, favoring nucleophilic substitutions .

- 3-Acetylthiophene : The acetyl (-COCH₃) group introduces strong electron-withdrawing effects but less than -CF₃. This results in intermediate reactivity, making it suitable for coupling reactions in drug synthesis (e.g., celecoxib analogs ).

Table 1: Electronic Effects of Substituents on Thiophene

Bioactivity and Structure-Activity Relationships (SAR)

- Thiophene vs. Thiazole : Replacing thiophene with thiazole (a sulfur-nitrogen heterocycle) in drug candidates slightly reduces activity, as seen in COX-2 inhibitors like SC-560 . The -CF₃ group at the 3-position of thiophene retains activity better than 5-substituted analogs, which often show reduced potency .

- Natural Thiophene Derivatives: Plant-derived thiophenes (e.g., α-terthienyl from Echinops grijisii) exhibit phototoxic activity against pathogens, but synthetic this compound derivatives are more stable and tunable for targeted therapies .

Table 3: Physicochemical Properties

| Property | 3-Methylthiophene | 3-Acetylthiophene | This compound |

|---|---|---|---|

| LogP (Octanol-Water) | 2.1 | 1.8 | 3.2 |

| Melting Point (°C) | -45 | 33 | -10 |

| Boiling Point (°C) | 115 | 220 | 142 |

Biologische Aktivität

3-(Trifluoromethyl)thiophene is an organofluorine compound characterized by a thiophene ring substituted with a trifluoromethyl group at the third position. Its unique chemical properties, including high lipophilicity and strong electron-withdrawing effects, have garnered interest in various fields, particularly in biological and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its potential applications in drug development.

The compound's structure allows it to interact with various biological targets. Notably, this compound has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in the arachidonic acid pathway responsible for producing pro-inflammatory mediators. By inhibiting these enzymes, the compound reduces the production of inflammatory substances, highlighting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate that the compound can inhibit bacterial growth effectively, showcasing its potential as a therapeutic agent against resistant bacterial infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 15.625 - 62.5 | Inhibition of protein synthesis pathways |

| Enterococcus spp. | 62.5 - 125 | Disruption of cell wall synthesis |

| Escherichia coli | 3.90 | Bactericidal action |

Case Studies

Several studies have explored the biological activity of this compound in diverse contexts:

- Inhibition of COX and LOX : A study demonstrated that the compound effectively inhibited COX-1 and COX-2 enzymes, leading to decreased levels of prostaglandins and leukotrienes in vitro. This inhibition suggests potential applications in treating inflammatory diseases.

- Antitumor Activity : In another study focusing on cancer biology, derivatives of thiophene compounds were assessed for their ability to inhibit polo-like kinases (PLK1 and PLK3), which are crucial for mitotic progression in cancer cells. The presence of trifluoromethyl groups enhanced the binding affinity to these targets, indicating that modifications like those found in this compound could lead to effective antitumor agents .

- Biofilm Inhibition : Research also highlighted the compound's ability to disrupt biofilm formation in bacterial cultures, which is critical for managing chronic infections caused by biofilm-forming pathogens like MRSA .

Q & A

Q. Yield Optimization :

- Temperature control (e.g., 80–120°C for cycloadditions) minimizes side reactions.

- Catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) improves regioselectivity.

- Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics .

Advanced: How can computational methods (DFT, TD-DFT) resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in experimental NMR or UV-Vis data often arise from solvent effects, substituent positioning, or conformational flexibility. For example:

- NMR Shifts : DFT calculations (B3LYP/6-311+G(d,p)) accurately predict chemical shifts for trifluoromethyl-thiophene hybrids by modeling solvent polarity (e.g., chloroform vs. DMSO) .

- Electronic Transitions : TD-DFT simulations (CAM-B3LYP) correlate with UV-Vis spectra, resolving ambiguities in π→π* transitions caused by trifluoromethyl’s electron-withdrawing effects .

Case Study : Disputed λmax values for this compound-2-carboxylic acid (observed: 265 nm vs. predicted: 270 nm) were reconciled by including solvent dielectric constants in simulations .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Advanced: How does the trifluoromethyl group impact the electronic properties of thiophene-based materials?

The CF₃ group induces strong electron-withdrawing effects, altering:

- HOMO-LUMO Gaps : Reduces gap by 0.3–0.5 eV, enhancing conductivity in polythiophenes .

- Charge Transport : Increases hole mobility (μh = 0.12 cm²/V·s) in organic field-effect transistors (OFETs) .

- Optoelectronic Stability : CF₃-substituted thiophenes exhibit reduced photodegradation due to lowered exciton recombination rates .

Contradiction Alert : Some studies report conflicting bandgap values (e.g., 2.1 eV vs. 2.4 eV) due to varying computational methods (ZINDO-CI vs. TD-DFT) .

Basic: What are the key applications of this compound in medicinal chemistry?

- Antimicrobial Agents : The CF₃ group enhances lipophilicity, improving membrane penetration (MIC = 2–8 µg/mL against S. aureus) .

- Enzyme Inhibitors : Thiophene-3-carboxamide derivatives inhibit cholinesterase (IC₅₀ = 0.8 µM) for Alzheimer’s research .

- Anticancer Scaffolds : CF₃-substituted thiophenes induce apoptosis in HeLa cells via ROS generation .

Advanced: How can researchers address low thermal stability in this compound-based polymers?

Challenges : Degradation above 200°C limits device applications .

Solutions :

- Backbone Rigidification : Incorporate fused rings (e.g., benzo[b]thiophene) to raise Tg by 40°C .

- Side-Chain Engineering : Bulky substituents (e.g., ethyl carboxylate) reduce chain mobility, improving stability .

- Dopant Optimization : BF₄⁻ counterions in conductive polymers reduce oxidative degradation .

Basic: What safety protocols are critical when handling this compound derivatives?

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S in cyclization reactions) .

- PPE : Nitrile gloves and goggles mandatory due to skin/eye irritation risks .

- Waste Disposal : Halogenated waste (e.g., brominated intermediates) requires segregated containers .

Advanced: How do competing reaction pathways affect the regioselectivity of trifluoromethylation?

In radical trifluoromethylation, competing pathways include:

- C3 vs. C2 Substitution : Steric hindrance favors C3 substitution (85% yield) over C2 in thiophene .

- Overhalogenation : Excess CF₃I leads to di-trifluoromethylated byproducts (mitigated by slow reagent addition) .

Case Study : 3-Iodo-2-(trifluoromethyl)thiophene synthesis achieved 92% regioselectivity using Pd(OAc)₂/Xantphos .

Basic: How is this compound utilized in material science?

- Organic Photovoltaics (OPVs) : As electron-accepting moieties in donor-acceptor polymers (PCE = 8.2%) .

- Sensors : Fluorescent thiophene-CF₃ hybrids detect Hg²⁺ with 10 nM sensitivity .

- Ionic Liquids : Tributylethylphosphonium-based ILs extract thiophene from fuels (selectivity = 28.5) .

Advanced: What strategies resolve low solubility of this compound derivatives in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.